molecular formula C8H14N4 B14258039 1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl-

1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl-

Cat. No.: B14258039
M. Wt: 166.22 g/mol
InChI Key: UQSBNEIXPZVHAX-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- is an organic compound with the molecular formula C8H14N4 It is a derivative of 1,2-propanediamine, featuring a pyrimidinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with 2-chloropyrimidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- involves its interaction with specific molecular targets. The pyrimidinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminopropane: A simpler analog without the pyrimidinyl group.

    2-Methyl-1,2-propanediamine: Similar structure but lacks the pyrimidinyl group.

    N1-Isopropyl-2-methyl-1,2-propanediamine: Another derivative with different substituents.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-2-pyrimidinyl- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-methyl-1-N-pyrimidin-2-ylpropane-1,2-diamine

InChI

InChI=1S/C8H14N4/c1-8(2,9)6-12-7-10-4-3-5-11-7/h3-5H,6,9H2,1-2H3,(H,10,11,12)

InChI Key

UQSBNEIXPZVHAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=CC=N1)N

Origin of Product

United States

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